molecular formula C30H22O B11958973 4-(4-Biphenylyl)-2,6-diphenylphenol CAS No. 6924-52-3

4-(4-Biphenylyl)-2,6-diphenylphenol

Cat. No.: B11958973
CAS No.: 6924-52-3
M. Wt: 398.5 g/mol
InChI Key: MKOICNIXFMUWQE-UHFFFAOYSA-N
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Description

4-(4-Biphenylyl)-2,6-diphenylphenol is an aromatic organic compound characterized by its complex structure, which includes multiple phenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 4-(4-Biphenylyl)-2,6-diphenylphenol typically involves the oxidative coupling of phenol derivatives. One common method includes the reaction of 2,6-di-tert-butylphenol with oxygen to form phenol radicals, which then undergo rapid dimerization to form a diphenoquinone. This intermediate is subsequently reduced to the desired biphenyl derivative . Industrial production methods often involve high-temperature dealkylation to remove bulky groups, ensuring the formation of the target compound .

Chemical Reactions Analysis

4-(4-Biphenylyl)-2,6-diphenylphenol undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Biphenylyl)-2,6-diphenylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)-2,6-diphenylphenol involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of certain proteins or disrupt cell membrane integrity .

Comparison with Similar Compounds

4-(4-Biphenylyl)-2,6-diphenylphenol is unique due to its multiple phenyl groups and the stability they confer. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and chemical behaviors.

Properties

CAS No.

6924-52-3

Molecular Formula

C30H22O

Molecular Weight

398.5 g/mol

IUPAC Name

2,6-diphenyl-4-(4-phenylphenyl)phenol

InChI

InChI=1S/C30H22O/c31-30-28(25-12-6-2-7-13-25)20-27(21-29(30)26-14-8-3-9-15-26)24-18-16-23(17-19-24)22-10-4-1-5-11-22/h1-21,31H

InChI Key

MKOICNIXFMUWQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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